molecular formula C10H16ClNO B13575459 2-Methoxy-2-(3-methylphenyl)ethan-1-aminehydrochloride

2-Methoxy-2-(3-methylphenyl)ethan-1-aminehydrochloride

Katalognummer: B13575459
Molekulargewicht: 201.69 g/mol
InChI-Schlüssel: UFESXMPRCGNRKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-2-(3-methylphenyl)ethan-1-aminehydrochloride is a chemical compound with the molecular formula C10H16ClNO and a molecular weight of 201.6931 . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of 2-Methoxy-2-(3-methylphenyl)ethan-1-aminehydrochloride involves several steps. One common synthetic route includes the reaction of 3-methylbenzaldehyde with methanol and a suitable amine under acidic conditions to form the desired product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Analyse Chemischer Reaktionen

2-Methoxy-2-(3-methylphenyl)ethan-1-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-Methoxy-2-(3-methylphenyl)ethan-1-aminehydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on certain medical conditions.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 2-Methoxy-2-(3-methylphenyl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

2-Methoxy-2-(3-methylphenyl)ethan-1-aminehydrochloride can be compared with similar compounds such as:

  • 2-Methoxy-2-(4-methylphenyl)ethan-1-aminehydrochloride
  • 2-Methoxy-2-(2-methylphenyl)ethan-1-aminehydrochloride

These compounds share similar structures but differ in the position of the methyl group on the phenyl ring. This structural difference can lead to variations in their chemical properties and biological activities, highlighting the uniqueness of this compound .

Eigenschaften

Molekularformel

C10H16ClNO

Molekulargewicht

201.69 g/mol

IUPAC-Name

2-methoxy-2-(3-methylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-8-4-3-5-9(6-8)10(7-11)12-2;/h3-6,10H,7,11H2,1-2H3;1H

InChI-Schlüssel

UFESXMPRCGNRKX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C(CN)OC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.